molecular formula C22H20Cl2N4O2S2 B3601860 N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA

N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA

Cat. No.: B3601860
M. Wt: 507.5 g/mol
InChI Key: KCXUSCDZQVEBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(2-METHOXYPHENYL)THIOUREA is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dichloro, methoxyanilino, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(2-METHOXYPHENYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dichloroaniline with 2-methoxyaniline in the presence of a carbothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(2-METHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(2-METHOXYPHENYL)THIOUREA has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(2-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-DICHLORO-1-(((4-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
  • 2-(1-NAPHTHYL)-N-(2,2,2-TRICHLORO-1-{[(2,6-DIBROMO-4-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)ACETAMIDE

Uniqueness

N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N’-(2-METHOXYPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2,5-dichloro-4-[(2-methoxyphenyl)carbamothioylamino]phenyl]-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O2S2/c1-29-19-9-5-3-7-15(19)25-21(31)27-17-11-14(24)18(12-13(17)23)28-22(32)26-16-8-4-6-10-20(16)30-2/h3-12H,1-2H3,(H2,25,27,31)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXUSCDZQVEBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2Cl)NC(=S)NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2,5-DICHLORO-4-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}PHENYL)-N'-(2-METHOXYPHENYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.